![molecular formula C13H8Br2N4OS B5505859 4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

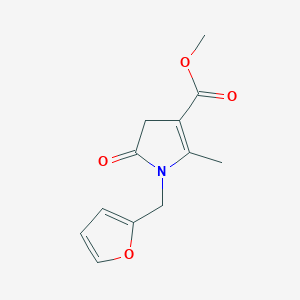

The synthesis of 4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol and related compounds often involves multi-step reactions starting from basic triazole precursors. A notable method involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to produce Schiff bases (Singh & Kandel, 2013). Multi-step synthesis routes have been demonstrated, involving initial esterification, hydrazinolysis, and subsequent reactions with hydrazine hydrate and various aromatic aldehydes to achieve the final triazole derivatives (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular and crystal structure of triazole derivatives, including analysis of tautomeric species and conformational features, has been elucidated through X-ray diffraction and computational modeling. Density functional theory (DFT) is used to predict stable conformations and molecular interactions, confirming the geometry and stability of such compounds (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactivities, including the ability to form Schiff bases through condensation reactions with aldehydes. These reactions are pivotal for synthesizing various biologically active compounds. The reactivity is influenced by the substitution pattern on the triazole ring and the nature of the substituents (Küçükgüzel et al., 2004).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are significantly affected by the molecular structure, particularly the nature and position of substituents on the triazole ring. Studies have detailed the crystal packing, hydrogen bonding, and thermal stability of these compounds (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Scientific Research Applications

Biological Properties and Antimicrobial Activity

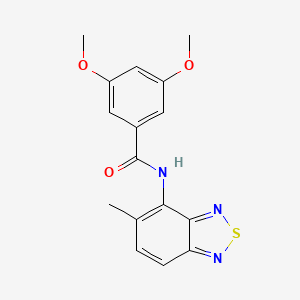

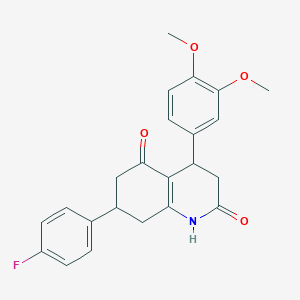

Derivatives of 4H-1,2,4-triazole have been synthesized to evaluate their biological properties. Notably, these derivatives demonstrated anticonvulsant activity in various models, and some exhibited antimicrobial and antituberculosis activity, indicating their potential in treating infections and neurological disorders (Küçükgüzel et al., 2004). Further studies on 4-amino-1,2,4-triazole derivatives revealed remarkable antileishmanial activity, showcasing their potential in combating parasitic infections (Süleymanoğlu et al., 2017).

Electrochemical Studies

Electrochemical studies on thiotriazoles, including derivatives similar to the compound , have clarified their oxidation mechanisms and redox behavior. These findings are crucial for understanding the electrochemical properties of triazole derivatives in various chemical and biological processes (Fotouhi et al., 2002).

Structural and Conformational Analysis

Investigations into the structural and conformational aspects of triazole derivatives through X-ray diffraction and molecular modeling techniques have provided insights into their biological activities. Such studies help in understanding the relationship between structure and activity, facilitating the design of more effective compounds (Karayel & Özbey, 2008).

Corrosion Inhibition

The application of 4H-1,2,4-triazole derivatives as corrosion inhibitors for metals in various environments has been explored. For instance, one study demonstrated the high efficiency of these compounds in preventing copper corrosion, indicating their potential as protective agents in industrial applications (Chauhan et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2N4OS/c14-10-6-9(20-11(10)15)7-16-19-12(17-18-13(19)21)8-4-2-1-3-5-8/h1-7H,(H,18,21)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZUZORNWFMEJD-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(O3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(O3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)